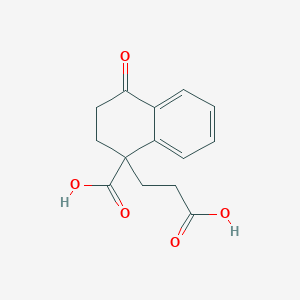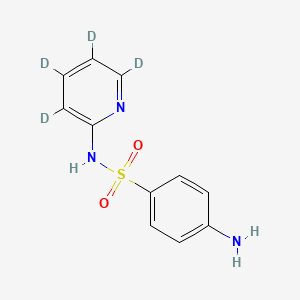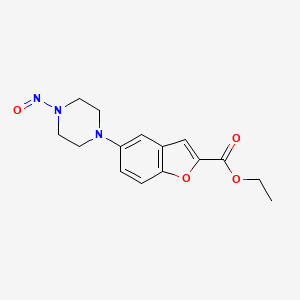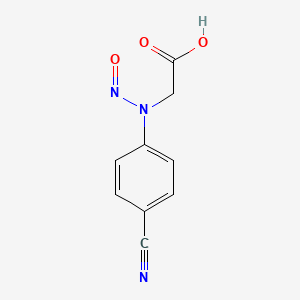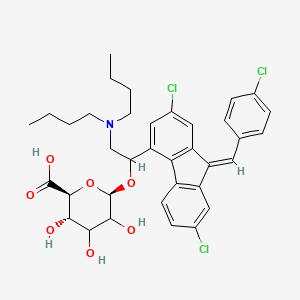
Lumefantrine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lumefantrine beta-D-Glucuronide is a metabolite of lumefantrine, an antimalarial drug used in combination with artemether to treat uncomplicated malaria caused by Plasmodium falciparum . This compound is formed through the glucuronidation process, where lumefantrine is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lumefantrine beta-D-Glucuronide involves the glucuronidation of lumefantrine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Lumefantrine beta-D-Glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating lumefantrine. This reaction is catalyzed by beta-glucuronidase enzymes .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase and is typically carried out at acidic pH and moderate temperatures. The major product of this reaction is lumefantrine .
Applications De Recherche Scientifique
Lumefantrine beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of lumefantrine in the body.
Drug Development: Understanding its formation and clearance helps in optimizing dosing regimens for lumefantrine-based therapies.
Toxicology: It is used to assess the safety and potential side effects of lumefantrine.
Mécanisme D'action
The exact mechanism of action of lumefantrine beta-D-Glucuronide is not well understood. it is believed to be inactive and primarily serves as a means to enhance the excretion of lumefantrine from the body . Lumefantrine itself inhibits the formation of beta-hematin by forming a complex with hemin, thereby disrupting the parasite’s ability to detoxify heme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Artemether: Often used in combination with lumefantrine for its rapid onset of action.
Halofantrine: Another antimalarial drug with a similar mechanism of action.
Pyronaridine: Used in combination therapies for malaria.
Uniqueness
Lumefantrine beta-D-Glucuronide is unique in its role as a metabolite that facilitates the excretion of lumefantrine. Unlike other similar compounds, it does not have direct antimalarial activity but is crucial for the pharmacokinetics of lumefantrine .
Propriétés
Formule moléculaire |
C36H40Cl3NO7 |
|---|---|
Poids moléculaire |
705.1 g/mol |
Nom IUPAC |
(2S,3S,6R)-6-[2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C36H40Cl3NO7/c1-3-5-13-40(14-6-4-2)19-29(46-36-33(43)31(41)32(42)34(47-36)35(44)45)28-18-23(39)17-27-25(15-20-7-9-21(37)10-8-20)26-16-22(38)11-12-24(26)30(27)28/h7-12,15-18,29,31-34,36,41-43H,3-6,13-14,19H2,1-2H3,(H,44,45)/b25-15-/t29?,31?,32-,33?,34-,36+/m0/s1 |
Clé InChI |
YYRVPOHAOANQSD-CMPFFBKPSA-N |
SMILES isomérique |
CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O[C@H]5C(C([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13861901.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
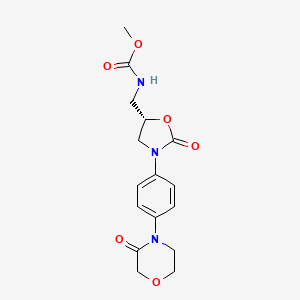
![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)


